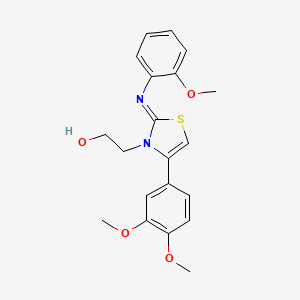

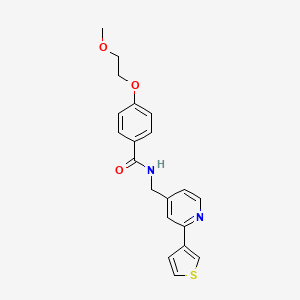

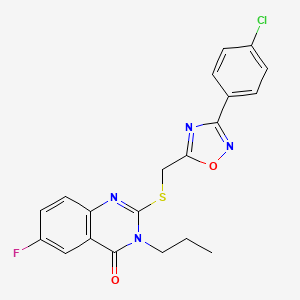

![molecular formula C25H21N3O B2429128 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-43-5](/img/structure/B2429128.png)

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Structural Insights The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential for generating ligands targeting specific receptors, such as the estrogen receptor. This approach utilizes 2,3-dihydro-lH-quinolin-4-ones as starting materials, highlighting a path for the development of new compounds with potential biological activities (Kasiotis, Fokialakis, & Haroutounian, 2006).

Pharmaceutical Intermediate Production Research into the large-scale synthesis of related quinoline derivatives, such as rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, indicates the industrial relevance of these compounds. This specific synthesis process is noted for its efficiency and applicability to pharmaceutical manufacturing, pointing to the importance of quinoline derivatives in drug development (Bänziger et al., 2000).

Biological Activity and Inhibition Studies The exploration of cyclic GMP phosphodiesterase inhibitors among quinazoline derivatives, highlighting the importance of substitution patterns for potent and selective inhibitory activity, sheds light on the potential therapeutic applications of quinoline derivatives in vascular diseases and conditions requiring modulation of intracellular cGMP levels (Takase et al., 1994).

Supramolecular Aggregation Studies on the effect of substitution on supramolecular aggregation in dihydrobenzopyrazoloquinolines indicate the impact of molecular modifications on the dimensional structure and hydrogen bonding patterns. This research has implications for the design of materials and drugs based on quinoline derivatives, demonstrating the significance of molecular structure in the development of novel compounds with desired physical and chemical properties (Portilla et al., 2005).

Computational and Experimental Studies Computational and experimental studies on the molecular structure of Benzo[g]pyrimido[4,5-b]quinoline derivatives, including a focus on the regioselective formation of certain compounds, underline the importance of theoretical and practical approaches in understanding the behavior and potential applications of quinoline derivatives. This work provides insights into the preferences for linear over angular isomers, which can guide the synthesis of new compounds for various applications (Trilleras et al., 2017).

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-7-9-18(10-8-17)15-28-16-22-24(19-11-13-20(29-2)14-12-19)26-27-25(22)21-5-3-4-6-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZJKKKNFJRJLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![2-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenoxy]quinoline-4-carboxylic Acid](/img/structure/B2429049.png)

triazin-4-one](/img/structure/B2429050.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)

![N-(2,5-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2429061.png)